2-(furan-3-yl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(furan-3-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a furan ring fused to a perimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine typically involves multi-component reactions (MCRs) that allow for the efficient construction of the heterocyclic framework. One common method involves the reaction of furan derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-(furan-3-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-2,3-dihydro-1H-perimidine
- 2-(thiophen-3-yl)-2,3-dihydro-1H-perimidine
- 2-(pyridin-3-yl)-2,3-dihydro-1H-perimidine
Uniqueness
2-(furan-3-yl)-2,3-dihydro-1H-perimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(furan-3-yl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C15H12N2O/c1-3-10-4-2-6-13-14(10)12(5-1)16-15(17-13)11-7-8-18-9-11/h1-9,15-17H |
InChI Key |
DUWICYCSRMMRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=COC=C4 |
Origin of Product |
United States |
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